molecular formula C16H15N3O B2789976 N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 25810-58-6

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B2789976
CAS No.: 25810-58-6
M. Wt: 265.316
InChI Key: HBXCANPHKBFHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly its role as an allosteric activator of human glucokinase (GK). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Human Glucokinase (GK)
this compound primarily targets human glucokinase, a key enzyme involved in glucose metabolism. By acting as an allosteric activator, this compound enhances GK's catalytic activity, leading to increased conversion of glucose to glucose-6-phosphate, the initial step in glycolysis.

Biochemical Pathways
The activation of GK by this compound has significant implications for cellular metabolism. Enhanced GK activity promotes glucose utilization and insulin secretion, thereby influencing various cellular functions and metabolic pathways related to energy homeostasis.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells across various assays. The effectiveness is often evaluated through IC50 values in 2D and 3D cell culture models .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that certain compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the benzimidazole moiety can enhance antibacterial efficacy .

Anti-inflammatory and Analgesic Effects

In addition to their anticancer and antimicrobial activities, some benzimidazole derivatives have been investigated for anti-inflammatory and analgesic effects. Compounds have shown effectiveness in reducing edema and nociception in animal models, indicating potential therapeutic applications in pain management .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibition of cancer cell proliferation; IC50 values ranging from 6.26 μM to 20.46 μM in various assays
AntimicrobialEffective against S. aureus and E. coli; MIC values reported between 25–62.5 µg/ml
Anti-inflammatorySignificant reduction in carrageenan-induced paw edema; comparable to standard analgesics

Conclusion and Future Directions

This compound demonstrates a multifaceted profile of biological activities, particularly through its role as an allosteric activator of glucokinase. The compound's potential as an antitumor agent, antimicrobial agent, and anti-inflammatory drug underscores its therapeutic promise.

Future research should focus on:

  • Structure-Activity Relationship Studies : To optimize the efficacy and safety profiles of benzimidazole derivatives.
  • Clinical Trials : To evaluate the therapeutic potential in human subjects.
  • Mechanistic Studies : To further elucidate the pathways influenced by this compound, particularly its long-term effects on metabolic health.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCANPHKBFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.